molecular formula C8H7FO2 B1356714 2-Fluoro-6-methylbenzoic acid CAS No. 90259-27-1

2-Fluoro-6-methylbenzoic acid

Cat. No.: B1356714
CAS No.: 90259-27-1
M. Wt: 154.14 g/mol
InChI Key: WELNSIYTQJSNRP-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzoic acid (CAS: 90259-27-1) is a fluorinated benzoic acid derivative with a methyl group at the ortho position relative to the carboxylic acid functional group. Its molecular formula is C₈H₇FO₂, and it exhibits a molecular weight of 154.14 g/mol. Key physical properties include a melting point of 124–125°C, a boiling point of 257.7°C, and a purity typically exceeding 97% .

This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors (IC₅₀ = 340 nM) and Avacopan, a C5aR1 antagonist used to treat anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis . Its structural versatility—featuring reactive sites for bromination, amination, and cross-coupling—makes it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-fluoro-6-methylbenzoic acid involves the radical bromination of the methyl group, followed by nucleophilic substitution to phthalimide. The carboxylic acid group is then attached to the allosteric motif through an amination reaction . Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as substituted benzoic acids, alcohols, and other functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-fluoro-6-methylbenzoic acid is its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is used in the development of epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy. The compound exhibits a potency of 340 nM in inhibiting EGFR, making it a significant player in targeted cancer treatments .

Case Study: Avacopan Synthesis

This compound is a key precursor in the synthesis of avacopan, a drug approved for treating anti-neutrophil cytoplasmic autoantibody-associated vasculitis. This application underscores its importance in modern pharmacology and therapeutic development .

Chemical Synthesis

The compound serves as an essential building block for synthesizing various chemical entities. Its functional groups allow for versatile reactions, including nucleophilic substitutions and radical brominations. For instance, during the synthesis of EGFR inhibitors, the methyl group undergoes radical bromination to facilitate further modifications .

Beyond medicinal uses, this compound has been explored for its herbicidal properties. Studies indicate that it exhibits herbicidal activity against specific weed species, such as Digitaria sanguinalis, indicating potential applications in agricultural chemistry . This dual functionality enhances its value as a multifunctional compound.

Mechanism of Action

The mechanism of action of 2-fluoro-6-methylbenzoic acid involves its role as a precursor in the synthesis of biologically active compounds. For instance, in the synthesis of EGFR inhibitors, the methyl group undergoes radical bromination, enabling nucleophilic substitution to phthalimide. The carboxylic acid group is then attached to the allosteric motif through an amination reaction, forming the inhibitor . This process involves molecular targets such as the EGFR and pathways related to cell signaling and growth .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-Fluoro-5-methylbenzoic Acid (CAS: 321-12-0)

  • Molecular Formula : C₈H₇FO₂ (same as 2-fluoro-6-methylbenzoic acid).
  • Key Difference : The methyl group is at the meta position relative to the carboxylic acid.
  • Applications : Used in synthesizing kinase inhibitors and agrochemicals. Its altered substituent positioning affects electronic properties and reactivity compared to the ortho-methyl derivative .

2-Fluoro-4-methylbenzoic Acid (CAS: 7697-23-6)

  • Molecular Formula : C₈H₇FO₂.
  • Key Difference : Methyl group at the para position.
  • Properties : Higher acidity due to reduced steric hindrance near the carboxylic acid group. Used in liquid crystal and polymer synthesis .

Functional Group Derivatives

6-Fluoro-2-methyl-3-nitrobenzoic Acid

  • Synthesis: Derived from this compound via nitration with fuming HNO₃ in H₂SO₄ at 0°C, yielding 62% .
  • Applications : Intermediate in explosives and dyes. The nitro group enhances electrophilicity, enabling further functionalization.

3-Bromo-6-fluoro-2-methylbenzoic Acid

  • Synthesis: Bromination of this compound using Br₂ and AgNO₃ in acetic acid, achieving 90% yield.
  • Applications : Precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds (e.g., 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid) for drug discovery .

Methoxy and Hydroxy Analogs

2-Fluoro-6-methoxybenzoic Acid (CAS: 137654-21-8)

  • Molecular Formula : C₈H₇FO₃.
  • Properties : Melting point 89–93°C , density 1.307 g/cm³ .
  • Key Difference : Methoxy group (-OCH₃) replaces the methyl group, increasing polarity and hydrogen-bonding capacity. Used in agrochemicals and as a ligand in catalysis .

2-Hydroxy-6-methylbenzoic Acid (6-MSA, CAS: 567-61-3)

  • Molecular Formula : C₈H₈O₃.
  • Properties : A natural product with antifungal activity. The hydroxyl group enhances chelation properties, making it useful in metal-organic frameworks (MOFs) .

Complex Derivatives

2-(3-Fluoro-6-methylbenzoyl)benzoic Acid (CAS: 342-45-0)

  • Molecular Formula : C₁₅H₁₁FO₃.
  • Structure: A benzophenone derivative with a fused benzoic acid group.
  • Applications : Investigated for photodynamic therapy and as a UV absorber in materials science .

Data Table: Comparative Properties of Key Compounds

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Applications
This compound 90259-27-1 C₈H₇FO₂ 124–125 EGFR inhibitors, Avacopan synthesis
2-Fluoro-5-methylbenzoic acid 321-12-0 C₈H₇FO₂ 130–132 Kinase inhibitors
2-Fluoro-6-methoxybenzoic acid 137654-21-8 C₈H₇FO₃ 89–93 Agrochemicals, catalysis
6-Fluoro-2-methyl-3-nitrobenzoic acid - C₈H₆FNO₄ ~110 (dec.) Explosives, dyes
3-Bromo-6-fluoro-2-methylbenzoic acid - C₈H₆BrFO₂ 145–147 Biaryl drug intermediates

Biological Activity

2-Fluoro-6-methylbenzoic acid (CAS number 90259-27-1) is an ortho-substituted benzoic acid characterized by the presence of both a methyl and a fluorine atom at the 2 and 6 positions, respectively, relative to the carboxylic acid group. This unique substitution pattern contributes to its biological activity and utility in medicinal chemistry, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors.

The primary mechanism of action for this compound involves its role as a precursor in the synthesis of EGFR inhibitors. The compound undergoes radical bromination, allowing for nucleophilic substitution to phthalimide. Subsequently, the carboxylic acid group is attached to an allosteric motif through an amination reaction, leading to the formation of potent EGFR inhibitors with a reported potency of approximately 340 nM .

Cellular Effects

This compound influences various cellular processes, including:

  • Cell Signaling Pathways : By inhibiting EGFR activity, it alters downstream signaling pathways associated with cell proliferation and survival.
  • Gene Expression : Inhibition of EGFR can lead to significant changes in gene expression profiles, affecting cellular responses to growth factors.
  • Cellular Metabolism : The compound's interaction with metabolic pathways can influence cellular energy dynamics and biosynthesis processes .

Research Applications

The compound is utilized in multiple research domains:

  • Cancer Research : As a building block for EGFR inhibitors, it is pivotal in studies aimed at developing targeted cancer therapies.
  • Pharmaceutical Development : It serves as an intermediate in synthesizing avacopan, a drug for treating anti-neutrophil cytoplasmic autoantibody-associated vasculitis .
  • Synthetic Chemistry : Its unique structure makes it valuable for synthesizing complex organic molecules and pharmaceuticals .

Synthesis of EGFR Inhibitors

A notable study highlighted the synthesis of an EGFR inhibitor using this compound as a key intermediate. The process involved:

  • Radical Bromination : The methyl group was brominated to facilitate nucleophilic substitution.
  • Formation of Phthalimide : The resulting compound underwent further reactions to yield a potent EGFR inhibitor.
  • Biological Testing : The synthesized inhibitor was tested for its efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.

Comparative Analysis with Other Compounds

In a comparative study involving various benzamide derivatives, this compound showed superior potency as an EGFR inhibitor compared to other structurally similar compounds. This was attributed to its specific binding interactions and metabolic stability .

PropertyValue
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Purity>97%
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Transport and Distribution

The transport and distribution mechanisms of this compound within biological systems are crucial for its therapeutic efficacy. It likely interacts with specific transporters that facilitate its localization in target tissues, enhancing its bioavailability and action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-6-methylbenzoic acid, and what reaction conditions optimize yield?

  • Methodology :

  • Direct Fluorination : Introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor® or F₂ gas) on 6-methylbenzoic acid. Control regioselectivity using directing groups or protecting carboxylic acid with esters .
  • Multi-Step Synthesis : Start with 2-methylbenzoic acid derivatives. For example, brominate at the 6-position, perform a nucleophilic fluorination (e.g., using KF in polar aprotic solvents), and deprotect/oxidize intermediates .
  • Catalytic Methods : Transition-metal-catalyzed cross-coupling (e.g., Pd-mediated coupling of methyl and fluorine-containing groups). Optimize temperature (80–120°C) and solvent (DMF or THF) to suppress decarboxylation .
    • Data Table :
MethodStarting MaterialReagents/ConditionsYield (%)Reference
Direct Fluorination6-Methylbenzoic acidSelectfluor®, CH₃CN, 80°C45–55
Bromination-Fluorination2-Methyl-6-bromobenzoateKF, DMF, 100°C60–70

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR Analysis :
  • ¹H NMR : Look for a singlet (~2.4 ppm) for the methyl group and splitting patterns from fluorine coupling (e.g., meta-fluorine may cause doublets in aromatic protons).
  • ¹⁹F NMR : A single peak near -110 ppm confirms the fluorine substituent .
  • Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 168 (C₈H₇FO₂⁺) and fragments corresponding to decarboxylation (m/z 124, C₇H₆F⁺) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Advanced Research Questions

Q. What strategies address contradictory data in regioselective fluorination of methyl-substituted benzoic acids?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict fluorination sites based on electron density and steric effects. Compare with experimental results to resolve discrepancies .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to track reaction pathways and identify byproducts via LC-MS .
  • In Situ Monitoring : Employ ReactIR or HPLC to detect intermediates and optimize reaction kinetics.

Q. How can this compound be utilized as a precursor in synthesizing bioactive molecules?

  • Methodology :

  • Pharmaceutical Intermediates : Couple with amines via EDC/HOBt activation to form fluorinated benzamides (potential kinase inhibitors) .
  • Metal-Organic Frameworks (MOFs) : Use carboxylate groups to coordinate with metal nodes (e.g., Zn²⁺ or Cu²⁺) for porous material synthesis. Optimize linker geometry using X-ray crystallography .
    • Case Study :
  • Fluorinated Analgesics : React with thiophenol derivatives under Mitsunobu conditions to introduce sulfur-containing pharmacophores.

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology :

  • Byproduct Control : Use continuous-flow reactors to minimize side reactions (e.g., decarboxylation) and improve heat transfer .
  • Purification : Employ high-performance liquid chromatography (HPLC) with C18 columns or recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .
  • Safety : Implement inert gas purging (N₂/Ar) during fluorination to prevent explosive side reactions.

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies, and how should researchers validate them?

  • Analysis :

  • Impurity Effects : Trace solvents (e.g., DMF) or byproducts (e.g., decarboxylated derivatives) depress melting points. Use DSC (Differential Scanning Calorimetry) for precise measurement .
  • Polymorphism : Screen for crystalline forms using XRPD and report conditions (e.g., cooling rate, solvent).

Q. Methodological Best Practices

  • Synthetic Optimization : Always compare yields and purity across at least three independent trials.
  • Analytical Cross-Validation : Confirm structural assignments using complementary techniques (e.g., NMR + HRMS).

Properties

IUPAC Name

2-fluoro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNSIYTQJSNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541786
Record name 2-Fluoro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90259-27-1
Record name 2-Fluoro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methylbenzoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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